Product packaging for Butyl 4-(4-bromophenyl)sulfonyloxybenzoate(Cat. No.:CAS No. 331462-35-2)

Butyl 4-(4-bromophenyl)sulfonyloxybenzoate

Cat. No.: B2791795
CAS No.: 331462-35-2
M. Wt: 413.28
InChI Key: VTQUZJQLCUBGIZ-UHFFFAOYSA-N
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Description

Butyl 4-(4-bromophenyl)sulfonyloxybenzoate is a useful research compound. Its molecular formula is C17H17BrO5S and its molecular weight is 413.28. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17BrO5S B2791795 Butyl 4-(4-bromophenyl)sulfonyloxybenzoate CAS No. 331462-35-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 4-(4-bromophenyl)sulfonyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO5S/c1-2-3-12-22-17(19)13-4-8-15(9-5-13)23-24(20,21)16-10-6-14(18)7-11-16/h4-11H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQUZJQLCUBGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity of the Aryl Bromide:the Bromine Atom on the Phenyl Ring is a Key Handle for Transition Metal Catalyzed Cross Coupling Reactions. This Allows for the Formation of New Carbon Carbon or Carbon Heteroatom Bonds. for Instance, It Can Participate In:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

Reactivity of the Butyl Ester:the Butyl Ester Group Can Be Modified Through Standard Ester Manipulations.

Nucleophilic Substitution Reactions Involving the Sulfonyloxy Moiety

The sulfonyloxy group in this compound is an effective leaving group, making the sulfur atom susceptible to nucleophilic attack. The reactivity of sulfonate esters in nucleophilic substitution reactions, particularly hydrolysis, has been a subject of detailed mechanistic investigation. nih.govacs.org Traditionally, these reactions were thought to proceed via a concerted (SN2-like) pathway. nih.govacs.org However, recent studies on the alkaline hydrolysis of analogous aryl benzenesulfonates have provided evidence for a more complex scenario. nih.govrsc.org

A key finding is the observation of a break in a Brønsted correlation for the alkaline hydrolysis of a series of aryl benzenesulfonates. rsc.org This nonlinear plot, which correlates the reaction rate with the pKa of the leaving group, suggests a change in mechanism or rate-determining step across the series. nih.gov

For good leaving groups (those with low pKa values), the reaction is consistent with a concerted mechanism.

For poorer leaving groups (with pKa > 8.5), the data supports a two-step, stepwise mechanism involving a pentavalent sulfurane intermediate. nih.govrsc.org

This emerging consensus suggests that the combination of a strong nucleophile with a less effective leaving group can push the reaction from a concerted process to a stepwise one involving a tangible intermediate. rsc.org Therefore, the reaction of this compound with strong nucleophiles likely proceeds through this addition-elimination pathway, where the stability of the resulting 4-bromophenoxide anion plays a crucial role in the kinetics of the substitution.

Electrophilic Aromatic Substitution Dynamics on the Bromophenyl Ring

The bromophenyl ring of this compound is subject to electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, and sulfonation. byjus.comwikipedia.org The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the substituents already present on the ring: the bromine atom and the sulfonyloxy group.

Both substituents are deactivating, meaning they decrease the rate of electrophilic substitution compared to unsubstituted benzene. byjus.com This deactivation occurs because both groups are electron-withdrawing through their inductive effects (-I effect). byjus.com

The directing influence of these groups is conflicting:

Bromine: Like other halogens, bromine is an ortho, para-director. While it withdraws electron density inductively, it can donate electron density through resonance, which stabilizes the cationic intermediate (the arenium ion) when the attack occurs at the ortho and para positions. byjus.commasterorganicchemistry.com

Sulfonyloxy Group: The -OSO2R group is a powerful electron-withdrawing group and is considered a meta-director.

Given that the bromine and sulfonyloxy groups are in a para relationship to each other, the positions ortho to the bromine are also meta to the sulfonyloxy group. An incoming electrophile (E+) will preferentially attack the positions ortho to the bromine atom (and meta to the sulfonyloxy group), as this position is the least deactivated. Attack at the positions meta to the bromine (and ortho to the sulfonyloxy group) is strongly disfavored. Consequently, electrophilic aromatic substitution reactions on this ring are expected to be slow and require forcing conditions, yielding predominantly the 2-substituted product. byjus.com

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

Reaction Reagents Major Product
Nitration HNO3, H2SO4 Butyl 4-((4-bromo-2-nitrophenyl)sulfonyloxy)benzoate
Bromination Br2, FeBr3 Butyl 4-((2,4-dibromophenyl)sulfonyloxy)benzoate

Palladium- and Nickel-Catalyzed Cross-Coupling Reactions of Bromophenyl Sulfonates

The carbon-bromine bond on the bromophenyl ring is a key functional handle for forming new carbon-carbon and carbon-heteroatom bonds via transition metal catalysis. Both palladium and nickel complexes are highly effective in catalyzing these transformations. nih.govnih.govrsc.org

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a powerful method for forming C-C bonds. nih.govtcichemicals.com The C(sp²)-Br bond in this compound is an excellent substrate for this reaction. The typical catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (or its boronate ester) and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. researchgate.net

Studies on various brominated aromatic compounds show that these reactions are tolerant of a wide range of functional groups, including esters and sulfones. nih.govmdpi.com The reaction of this compound with various arylboronic acids would proceed under standard Suzuki conditions, typically using a Pd(0) catalyst like Pd(PPh₃)₄, a base such as K₂CO₃ or K₃PO₄, and a suitable solvent system like dioxane/water. mdpi.com

Table 2: Representative Suzuki-Miyaura Coupling Reactions

Boronic Acid Catalyst System Expected Product
Phenylboronic acid Pd(PPh₃)₄, K₂CO₃ Butyl 4-(([1,1'-biphenyl]-4-yl)sulfonyloxy)benzoate
4-Vinylphenylboronic acid Pd complex, Base Butyl 4-((4'-vinyl-[1,1'-biphenyl]-4-yl)sulfonyloxy)benzoate srij.or.jp

The C-Br bond is also reactive in other palladium-catalyzed cross-coupling reactions.

Heck Reaction: This reaction couples the aryl bromide with an alkene, typically in the presence of a palladium catalyst and a base. organic-chemistry.org The reaction with an alkene like n-butyl acrylate (B77674) would result in the formation of a new C-C bond at the site of the bromine, yielding a substituted cinnamate (B1238496) derivative after β-hydride elimination. researchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst. organic-chemistry.org The reaction of this compound with an alkyne such as phenylacetylene (B144264) would produce the corresponding diarylacetylene derivative. researchgate.net This coupling is known to proceed under mild, often room-temperature, conditions and tolerates ester functionality. wikipedia.orgorganic-chemistry.orgnih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides. wikipedia.org This transformation is highly valuable in medicinal chemistry. The C-Br bond of this compound can be readily coupled with a wide variety of primary and secondary amines. The reaction typically employs a palladium catalyst, a bulky phosphine (B1218219) ligand (e.g., X-Phos), and a strong base like sodium tert-butoxide or cesium carbonate. beilstein-journals.orgresearchgate.net Nickel-catalyzed systems, sometimes promoted by visible light, have also emerged as powerful methods for C-N bond formation and are compatible with various amine nucleophiles. chemrxiv.org

Table 3: Representative Buchwald-Hartwig Amination Reactions

Amine Catalyst System Expected Product
Aniline Pd₂(dba)₃, Xantphos, Cs₂CO₃ Butyl 4-((4-(phenylamino)phenyl)sulfonyloxy)benzoate
Morpholine Pd(OAc)₂, BINAP, NaOt-Bu Butyl 4-((4-morpholinophenyl)sulfonyloxy)benzoate

Hydrolytic and Transesterification Pathways and Kinetics

The title compound contains two distinct ester functionalities, each susceptible to cleavage under different conditions: the sulfonate ester and the carboxylate ester.

Sulfonate Ester Hydrolysis: As discussed in section 3.1, the sulfonate ester linkage can be cleaved by nucleophilic attack on the sulfur atom. The alkaline hydrolysis of sulfonate esters has been studied kinetically. nih.govacs.orgrsc.org The reaction rate is highly dependent on the nucleophile and the nature of the leaving group. rsc.org The process can be mechanistically complex, potentially involving a pentacoordinate intermediate depending on the reaction conditions. nih.gov This bond is generally stable under acidic conditions but reactive towards strong nucleophiles and bases.

Carboxylate Ester Hydrolysis and Transesterification: The butyl benzoate ester moiety undergoes hydrolysis under both acidic and basic conditions via standard ester hydrolysis mechanisms (e.g., saponification). The kinetics of these reactions are well-understood and typically involve nucleophilic acyl substitution. youtube.com This ester can also undergo transesterification in the presence of an alcohol and a suitable acid or base catalyst, allowing for the exchange of the butyl group for another alkyl group.

The relative reactivity of the two ester groups is condition-dependent. Strong nucleophiles at ambient temperature may preferentially attack the sulfonate ester, while standard saponification conditions (e.g., NaOH in aqueous alcohol with heating) would likely cleave the less sterically hindered and more electrophilic carboxylate ester first.

Thermal and Photochemical Transformations of this compound

The thermal and photochemical reactivity of this compound is dictated by the inherent properties of the aryl sulfonate ester functionality. In the absence of specific studies on this molecule, its behavior can be inferred from the well-documented transformations of related compounds.

Thermal Decomposition:

Thermally, aryl sulfonate esters are known to undergo decomposition, although this often requires elevated temperatures. The primary pathway for the decomposition of related compounds, such as linear alkylbenzene sulfonates, involves the cleavage of the ester linkage. For this compound, this would likely lead to the formation of sulfonic acid derivatives and phenolic compounds. The stability of the sulfonate ester is significant, and decomposition typically occurs at temperatures exceeding 200°C. The process can result in the formation of a variety of products, including the corresponding sulfonic acid and phenol, as well as products arising from further reactions of these initial decomposition products.

Photochemical Transformations:

Upon exposure to ultraviolet light, aryl sulfonate esters can undergo a variety of transformations. A key photochemical process is the homolytic cleavage of the ArO–S bond. This cleavage generates a sulfonyl radical and a phenoxyl radical. These highly reactive radical intermediates can then participate in a range of subsequent reactions.

Another significant photochemical pathway for aryl esters is the photo-Fries rearrangement. In this process, the sulfonyl group migrates from the oxygen atom to an ortho or para position on the aromatic ring of the benzoate moiety. This rearrangement proceeds through a radical mechanism within a solvent cage. The efficiency and regioselectivity of the photo-Fries rearrangement can be influenced by the solvent and the substitution pattern on the aromatic rings. For this compound, this could lead to the formation of butyl 2-hydroxy-5-((4-bromophenyl)sulfonyl)benzoate and butyl 4-hydroxy-3-((4-bromophenyl)sulfonyl)benzoate.

Detailed Mechanistic Elucidation of Reaction Processes

The reaction mechanisms of aryl sulfonate esters, particularly in nucleophilic substitution reactions, have been the subject of extensive investigation. These reactions can proceed through either concerted or stepwise pathways, and the operative mechanism is highly dependent on the nature of the nucleophile, the solvent, and the substituents on the aromatic rings.

Kinetic Studies and Reaction Rate Determinations

Kinetic studies are crucial for elucidating the mechanisms of reactions involving aryl sulfonate esters. By systematically varying the substituents on the aryl rings and the reaction conditions, valuable insights into the transition state and the nature of any intermediates can be obtained.

The hydrolysis of aryl sulfonate esters is a well-studied reaction that provides a model for understanding the reactivity of this compound. The rate of hydrolysis is sensitive to the electronic nature of the leaving group (the phenoxide moiety) and the substituents on the benzenesulfonyl group. Electron-withdrawing groups on the leaving group generally increase the reaction rate by stabilizing the resulting phenoxide anion.

A break in a Brønsted plot (a plot of the logarithm of the rate constant versus the pKa of the leaving group) for the alkaline hydrolysis of a series of aryl benzenesulfonates has provided strong evidence for a change in the rate-determining step, suggesting a two-step mechanism involving a pentavalent intermediate.

The following table presents second-order rate constants for the hydrolysis of a series of aryl 3,5-dimethyl-4-hydroxybenzenesulfonates, illustrating the effect of leaving group variation on reactivity. lookchem.com

Phenoxide Leaving Group Substituentkapp (dm3 mol-1 s-1)log kapppKLG
2,4-Dinitro7.4916 × 1055.875
2-Nitro-4,6-dichloro7.9167 × 1044.898
2,5-Dinitro8.2259 × 1033.915
2-Chloro-4-nitro5.4348 × 1022.735
2-Nitro-4-chloro1.2746 × 1022.105
4-Nitro1.20730.082
2-Nitro6.57100.818
2-Nitro-5-methyl4.38010.641
2-Nitro-4-methyl1.75750.245
3-Nitro0.1526-0.816

Spectroscopic Probing of Intermediates and Transition States

Direct spectroscopic observation of intermediates and transition states in the reactions of aryl sulfonate esters is challenging due to their transient nature. However, a combination of kinetic data and computational studies has provided a detailed picture of these species.

In nucleophilic aromatic substitution reactions, the formation of a Meisenheimer-type complex is a possibility, particularly when strong electron-withdrawing groups are present on the aromatic ring being attacked. These intermediates are characterized by the addition of the nucleophile to the aromatic ring, forming a resonance-stabilized cyclohexadienyl anion. While challenging to observe directly for sulfonate esters, their existence is inferred from analogous reactions and kinetic data.

For reactions at the sulfur center, a stepwise mechanism involving a trigonal-bipyramidal pentacoordinate intermediate has been proposed. The formation of this intermediate is often the rate-determining step. Computational studies have been employed to model the geometry and energy of these intermediates and the associated transition states.

While direct spectroscopic evidence such as NMR or UV-Vis spectra of these intermediates for reactions of this compound is not available, the consistent agreement between kinetic data from a wide range of related systems and theoretical models provides strong support for their existence in the reaction pathways of this class of compounds.

Advanced Structural Characterization and Analytical Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to determining the precise structure of a molecule. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR, Raman), and High-Resolution Mass Spectrometry (HRMS) offer complementary information to build a complete picture of the molecule's identity and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. For Butyl 4-(4-bromophenyl)sulfonyloxybenzoate, both ¹H and ¹³C NMR would be employed to confirm the presence and connectivity of the butyl chain and the two distinct aromatic rings.

In ¹H NMR, the protons on the butyl chain would appear as distinct multiplets in the upfield region (approx. 0.9-4.3 ppm). The terminal methyl group (CH₃) would be a triplet, while the adjacent methylene (B1212753) groups (CH₂) would show more complex splitting patterns (sextet and quartet/triplet). The protons on the two aromatic rings would resonate in the downfield region (approx. 7.2-8.1 ppm), appearing as doublets due to para-substitution. The distinct electronic environments of the benzoate (B1203000) and bromophenylsulfonyl rings would lead to separate signals for each.

In ¹³C NMR, each unique carbon atom would produce a distinct signal. The aliphatic carbons of the butyl group would be found in the upfield region (approx. 13-65 ppm). The aromatic carbons would appear significantly downfield (approx. 121-155 ppm), with quaternary carbons (those without attached protons, like the ester carbonyl and sulfonyl-attached carbons) typically showing weaker signals. The carbonyl carbon of the ester is particularly diagnostic, appearing at the far downfield end of the spectrum (approx. 164 ppm).

Conformational analysis could be further explored using advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which can reveal through-space proximity of protons, providing insights into the preferred spatial arrangement of the butyl chain relative to the aromatic core.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Butyl -CH₃~ 0.97Triplet (t)3H
Butyl -CH₂-CH₃~ 1.48Sextet2H
Butyl -CH₂-CH₂-O-~ 1.75Quintet2H
Butyl -O-CH₂-~ 4.32Triplet (t)2H
Benzoate Ring (ortho to -O)~ 7.29Doublet (d)2H
Benzoate Ring (ortho to -COO)~ 8.12Doublet (d)2H
Bromophenyl Ring (ortho to -Br)~ 7.80Doublet (d)2H
Bromophenyl Ring (ortho to -SO₂)~ 7.95Doublet (d)2H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

Carbon AtomPredicted Chemical Shift (ppm)
Butyl -CH₃~ 13.8
Butyl -CH₂-CH₃~ 19.3
Butyl -CH₂-CH₂-O-~ 30.7
Butyl -O-CH₂-~ 65.5
Benzoate Ring (C ortho to -O)~ 121.8
Benzoate Ring (C ortho to -COO)~ 131.7
Benzoate Ring (C ipso to -COO)~ 127.5
Benzoate Ring (C ipso to -O)~ 154.9
Bromophenyl Ring (C ortho to -Br)~ 129.8
Bromophenyl Ring (C ortho to -SO₂)~ 129.2
Bromophenyl Ring (C ipso to -Br)~ 133.1
Bromophenyl Ring (C ipso to -SO₂)~ 134.5
Ester Carbonyl (-COO-)~ 164.4

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, these methods would confirm the key structural motifs.

The FT-IR spectrum would be dominated by several strong absorptions. A prominent, sharp peak around 1735 cm⁻¹ would be characteristic of the C=O (carbonyl) stretch of the ester group. The sulfonyl group (SO₂) would exhibit two strong, characteristic stretching vibrations, typically around 1370 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric). The C-O stretching vibrations of the ester and sulfonate linkages would appear in the 1300-1100 cm⁻¹ region. Aromatic C=C stretching would produce several peaks in the 1600-1450 cm⁻¹ range, while C-H stretching of the aromatic rings would be seen just above 3000 cm⁻¹, and aliphatic C-H stretching from the butyl group just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information. While the carbonyl and sulfonyl stretches would also be visible, Raman is often more sensitive to the non-polar bonds of the aromatic rings and the C-S and C-Br bonds, providing a more detailed fingerprint of the molecular backbone. As the molecule lacks significant hydrogen bond donors (like -OH or -NH groups), analysis of hydrogen bonding interactions would not be a primary focus.

Table 3: Predicted Key FT-IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3100 - 3000Medium
Aliphatic C-HStretch2960 - 2870Medium-Strong
Ester C=OStretch~ 1735Strong
Aromatic C=CStretch1600 - 1450Medium
Sulfonyl S=OAsymmetric Stretch~ 1370Strong
Ester/Sulfonate C-OStretch1300 - 1100Strong
Sulfonyl S=OSymmetric Stretch~ 1175Strong
C-SStretch800 - 700Medium
C-BrStretch700 - 550Medium

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₇H₁₇BrO₅S), the monoisotopic mass is 411.9980 Da. HRMS can confirm this mass with ppm-level accuracy, unequivocally verifying the molecular formula. The presence of bromine is particularly diagnostic, as it has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, which would result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Analysis of the fragmentation pathways under techniques like tandem mass spectrometry (MS/MS) provides further structural confirmation. Common fragmentation patterns would likely involve:

Loss of the butyl group: Cleavage of the ester can lead to the loss of butene (C₄H₈, 56 Da) via a McLafferty rearrangement or the loss of a butoxy radical (•OC₄H₉, 73 Da).

Cleavage of the sulfonate ester: The bond between the sulfonyl sulfur and the benzoate oxygen (S-O) is labile and can cleave, generating ions corresponding to the 4-bromophenylsulfonyl cation ([C₆H₄BrO₂S]⁺, m/z 219/221) or the butyl hydroxybenzoate radical cation.

Fragmentation of the aromatic rings: Further fragmentation can lead to the loss of SO₂ (64 Da) or the formation of a bromophenyl cation ([C₆H₄Br]⁺, m/z 155/157).

Table 4: Predicted Key Mass Fragments for this compound

Fragment Ion (m/z)Proposed Identity
412.0/414.0[M+H]⁺ (Molecular Ion + Proton)
355.9/357.9[M - C₄H₉]⁺ (Loss of butyl group)
234.9[M - C₆H₄BrSO₂]⁺ (Loss of bromophenylsulfonyl group)
218.9/220.9[C₆H₄BrSO₂]⁺ (Bromophenylsulfonyl cation)
155.0/157.0[C₆H₄Br]⁺ (Bromophenyl cation)

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. This data would reveal the molecule's exact conformation, including the orientation of the butyl chain and the relative angles of the two aromatic rings and the central sulfonate-ester linkage.

Furthermore, the analysis would elucidate the supramolecular assembly, showing how individual molecules pack together in the crystal lattice. Intermolecular interactions such as C-H···O contacts, π-π stacking between the aromatic rings, or interactions involving the bromine and sulfonyl oxygen atoms would be identified. These interactions govern the material's bulk properties, such as melting point and solubility.

Advanced Chromatographic Methodologies for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Method Development

Developing an HPLC method for this compound would involve optimizing several key parameters to achieve a sharp, symmetrical peak with a reasonable retention time, well-separated from any potential impurities (e.g., starting materials or side-products).

Given the compound's non-polar character, a reversed-phase HPLC method would be most suitable. A C18 (octadecylsilyl) stationary phase column would be a standard choice. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the efficient elution of the compound and any impurities with different polarities. Detection would be achieved using a UV detector, as the two aromatic rings will strongly absorb UV light, likely with a maximum absorbance (λ_max) in the 254-270 nm range. The method would be validated for specificity, linearity, accuracy, and precision to ensure it is suitable for quantitative purity assessment.

Table 5: Proposed HPLC Method Parameters for Purity Assessment

ParameterProposed Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Species and Byproduct Analysis

Gas Chromatography (GC) is an essential analytical technique for the separation and analysis of volatile and semi-volatile compounds that may be present as impurities or byproducts in the synthesis of this compound. Due to the potential for thermal degradation of sulfonate esters at high temperatures, GC methods must be carefully developed to ensure the integrity of the analyte while effectively separating it from more volatile species. When coupled with a mass spectrometer (GC-MS), this methodology provides a powerful tool for both the quantification and structural elucidation of trace-level impurities. nih.govrsc.org

The primary application of GC in the analysis of this compound is to detect and quantify residual starting materials, solvents, or byproducts from the synthetic process. Sulfonate esters themselves can be challenging to analyze by GC due to their relatively low volatility and potential for degradation. nih.govtue.nl However, for the assessment of more volatile related substances, it remains a highly suitable and sensitive method. nih.gov

Detailed Research Findings

Research into the analysis of related aromatic sulfonate esters and benzoate esters provides a framework for a suitable GC-MS methodology. The key is to use conditions that allow for the elution of potential volatile impurities without causing the decomposition of the main compound on the column or in the injector.

Potential volatile byproducts and impurities that could be monitored in the synthesis of this compound include:

Starting Materials: Such as 1-butanol (B46404) and precursors to the 4-(4-bromophenyl)sulfonyl group.

Side-Products: Formation of alternative esters or ethers, for instance, dibutyl ether from the self-condensation of butanol under acidic conditions.

Degradation Products: Thermal or hydrolytic breakdown could yield compounds like 4-bromophenol. nih.govresearchgate.net

A typical GC-MS method would involve a capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, which is effective for separating a wide range of aromatic compounds. waters.com A temperature-programmed oven is crucial to first elute highly volatile species at a lower temperature before ramping up to elute semi-volatile compounds. The mass spectrometer detector, operating in electron ionization (EI) mode, allows for the identification of unknown peaks by comparing their fragmentation patterns against spectral libraries. researchgate.net

The following interactive data table outlines a proposed set of GC-MS parameters and lists potential analytes with their expected elution order and key identifying mass fragments. The retention times are hypothetical and would be determined experimentally, but their order is based on the general principle that compounds with lower boiling points and lower molecular weights elute earlier.

Table 1: Illustrative GC-MS Parameters and Potential Volatile Byproducts for Analysis of this compound This table presents a hypothetical, yet scientifically grounded, set of parameters for the GC-MS analysis. Actual values would require experimental optimization.

ParameterValueAnalyteHypothetical Retention Time (min)Key Mass Fragments (m/z)
GC System Agilent 8890 or equivalent1-Butanol3.531, 41, 56, 74
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)Dibutyl Ether5.841, 57, 73, 130
Carrier Gas Helium (1.2 mL/min)Butyl Benzoate9.256, 77, 105, 123
Injector Temp. 250 °C4-Bromophenol11.565, 93, 172, 174
Oven Program 60°C (2 min), ramp 15°C/min to 280°C, hold 5 minButyl 4-hydroxybenzoate13.865, 93, 121, 138, 194
Detector Mass SpectrometerThis compound 18.2 57, 155, 157, 235, 237
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35-500 amu

This analytical approach allows for the sensitive detection of volatile species that could affect the purity and quality of the final product. The identification of such byproducts is critical for optimizing the reaction and purification conditions during the manufacturing process of this compound.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For Butyl 4-(4-bromophenyl)sulfonyloxybenzoate, these calculations reveal the distribution of electron density, the nature of chemical bonds, and the energies and shapes of molecular orbitals. Methods like Density Functional Theory (DFT) are commonly employed for such analyses on molecules containing bromophenyl and sulfonyl groups. researchgate.nettandfonline.com

The electronic structure is characterized by the delocalized π-systems of the two aromatic rings. The sulfonyl group (-SO₂) and the carbonyl group (-C=O) act as electron-withdrawing groups, influencing the electron density distribution across the molecule. The bromine atom, with its electronegativity and size, further perturbs the electronic environment of its attached phenyl ring. researchgate.net

A key aspect of the electronic structure is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the ground state. researchgate.net For aromatic sulfonate esters, this gap is typically in the range that indicates significant stability but also potential for charge-transfer interactions. researchgate.netarxiv.org

Table 1: Representative Frontier Molecular Orbital Energies for Analogous Aromatic Compounds

Compound Feature Typical HOMO Energy (eV) Typical LUMO Energy (eV) Typical HOMO-LUMO Gap (eV)
Aryl Sulfonate Esters -6.5 to -7.5 -1.0 to -2.0 4.5 to 6.0
Bromophenyl Derivatives -6.8 to -7.8 -1.2 to -2.2 4.6 to 5.8

Note: These values are illustrative and derived from computational studies on structurally similar compounds. The exact values for this compound would require specific calculations.

The HOMO is expected to be localized primarily on the more electron-rich regions, likely the benzoate (B1203000) phenyl ring, while the LUMO would be distributed over the electron-deficient 4-bromophenylsulfonyl moiety, setting the stage for nucleophilic and electrophilic interactions.

Conformational Analysis and Potential Energy Surface Exploration

The three-dimensional structure and flexibility of this compound are dictated by the rotational freedom around its single bonds. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them by exploring the molecule's potential energy surface (PES).

Key rotational degrees of freedom include the bonds within the butyl chain and, more significantly, the torsions around the ester and sulfonate linkages:

C(aryl)-C(O) bond: Rotation around this bond in the benzoate group.

C(O)-O(ester) bond: Rotation defining the orientation of the butyl group relative to the carbonyl.

O(ester)-S bond: Connecting the benzoate and sulfonate moieties.

S-C(aryl) bond: Rotation of the bromophenyl group.

Computational studies on similar phenyl benzoate structures indicate that the ester group strongly prefers a planar Z (or s-cis) conformation. wikipedia.orgscispace.com This arrangement minimizes dipole-dipole repulsions and allows for favorable electronic interactions. The potential energy surface for rotation around the C(aryl)-O(ester) bond typically shows two minima, but the barrier to rotation is relatively low, suggesting the molecule possesses considerable flexibility. scispace.com The butyl chain itself can adopt various conformations, with the extended all-trans (anti-periplanar) arrangement generally being the lowest in energy.

A systematic scan of the potential energy surface, by rotating key dihedral angles and calculating the energy at each step, can map out the low-energy regions and identify the global minimum energy conformation.

Table 2: Predicted Low-Energy Dihedral Angles for Key Torsions

Torsion Angle Description Predicted Stable Angle(s)
C(aromatic)-C(aromatic)-C(=O)-O Phenyl ring to carbonyl ~0° or ~180°
C(aromatic)-C(=O)-O-C(butyl) Ester linkage conformation ~180° (s-trans or E)
C(=O)-O-S-O Benzoate to sulfonate linkage Varies, multiple minima expected

Note: These predictions are based on theoretical analyses of phenylbenzoates and general principles of conformational analysis. scispace.com

Prediction of Reactivity, Selectivity, and Reaction Energetics via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful tool for predicting how a molecule will behave in a chemical reaction. By calculating various electronic properties, DFT can provide both qualitative and quantitative insights into reactivity, selectivity, and the energy changes that occur during a reaction. nih.gov

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electronic Chemical Potential (μ): Relates to the "escaping tendency" of electrons from the molecule.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

For this compound, the presence of the electron-withdrawing sulfonyl group makes the sulfur atom a primary electrophilic site, susceptible to nucleophilic attack. rsc.orgacs.org DFT calculations can be used to generate a Molecular Electrostatic Potential (MEP) map, which visually represents the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, guiding predictions of where reactions are likely to occur. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

While quantum chemical methods are excellent for analyzing single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent or as part of a larger assembly. MD simulates the movement of atoms and molecules over time based on a classical force field, providing insights into intermolecular interactions and bulk properties. mdpi.com

An MD simulation of this compound in a solvent like water or an organic solvent would reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule. The polar sulfonate and ester groups would be expected to interact strongly with polar solvents via dipole-dipole interactions, while the aromatic rings and butyl chain would favor interactions with nonpolar solvents.

Conformational Dynamics: How the molecule's conformation changes over time in solution due to thermal motion and interactions with the solvent. This can reveal which conformations are most prevalent in a realistic environment.

Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to study aggregation behavior and the nature of the forces (e.g., van der Waals, π-stacking between aromatic rings) that govern how the molecules interact with each other. nih.gov This is particularly relevant for understanding properties like solubility and how the material might behave in a solid or liquid state.

Such simulations are crucial for bridging the gap between the properties of an isolated molecule and its behavior in a real-world chemical system. mdpi.com

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net By calculating the magnetic shielding of each nucleus, a theoretical spectrum can be generated. For this compound, calculations would predict distinct signals for the aromatic protons on the two different rings, the protons on the butyl chain, and the various carbon atoms. The accuracy of modern methods is often high enough to help assign complex experimental spectra. github.io

IR Spectroscopy: DFT calculations can determine the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. arxiv.org This allows for the assignment of experimental bands to specific molecular motions (e.g., stretching, bending). For this molecule, key predicted vibrations would include the strong symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group (typically around 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively), the C=O stretch of the ester (around 1720-1740 cm⁻¹), and various C-O and C-S stretching modes. acs.orgresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions that give rise to absorption in the UV-Visible spectrum. arxiv.org The calculations provide the wavelength of maximum absorption (λ_max) and the intensity of the transition (oscillator strength). For this compound, the primary absorptions are expected to be π→π* transitions associated with the two aromatic rings. The calculations can reveal how the different substituents (ester, sulfonyl, bromine) affect the energy of these transitions. researchgate.net

Table 3: Predicted Spectroscopic Data Based on Analogous Structures

Spectroscopy Parameter Predicted Value/Region Characteristic Group
¹³C NMR Chemical Shift (δ) 164-166 ppm Carbonyl Carbon (C=O)
¹³C NMR Chemical Shift (δ) 120-140 ppm Aromatic Carbons
¹H NMR Chemical Shift (δ) 7.5-8.2 ppm Aromatic Protons
¹H NMR Chemical Shift (δ) 0.9-4.5 ppm Butyl Chain Protons
IR Wavenumber (cm⁻¹) 1720-1740 cm⁻¹ C=O Stretch
IR Wavenumber (cm⁻¹) 1350-1400 cm⁻¹ Asymmetric SO₂ Stretch
IR Wavenumber (cm⁻¹) 1150-1200 cm⁻¹ Symmetric SO₂ Stretch

Note: These are expected values based on computational studies of compounds with similar functional groups. arxiv.orgresearchgate.netresearchgate.netacs.orgresearchgate.net

Computational Investigation of Reaction Pathways and Transition States

A primary application of computational chemistry is the detailed investigation of chemical reaction mechanisms. This involves mapping the entire potential energy surface of a reaction, from reactants to products, and identifying key stationary points: minima (reactants, intermediates, products) and first-order saddle points (transition states). bath.ac.uk

For this compound, a likely reaction to study would be its hydrolysis, a process common to sulfonate esters. rsc.org Computational chemists would:

Propose Mechanisms: Suggest plausible reaction pathways, such as a concerted Sₙ2-like displacement at the sulfur atom or a stepwise mechanism involving a pentacoordinate sulfur intermediate. acs.orgsemanticscholar.orgacs.org

Locate Transition States (TS): Employ algorithms to find the exact geometry of the transition state for each proposed step. The TS represents the highest energy point along the reaction coordinate. researchgate.net

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Eₐ), a key factor controlling the reaction rate. A lower activation energy implies a faster reaction.

Verify Pathways: Using Intrinsic Reaction Coordinate (IRC) calculations, the pathway leading from the transition state down to the reactant on one side and the product (or intermediate) on the other is confirmed, ensuring the located TS connects the correct species.

Such studies on the hydrolysis of aryl benzenesulfonates have led to significant debate, with some computational and experimental results suggesting a concerted mechanism, while others provide evidence for a short-lived intermediate, depending on the specific reactants and conditions. rsc.orgsemanticscholar.orgacs.org A computational investigation of this compound would provide valuable data to understand its stability and reactivity in similar reactions.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Precursor in the Synthesis of Complex Organic Molecules

The molecular architecture of Butyl 4-(4-bromophenyl)sulfonyloxybenzoate makes it an excellent precursor for multi-step organic synthesis. Each key component of the molecule offers a site for chemical modification.

The 4-Bromophenyl Group : The bromine atom on the phenyl ring is a versatile chemical handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. mdpi.comresearchgate.net This allows for the formation of new carbon-carbon bonds, enabling the attachment of a wide array of alkyl, alkenyl, or aryl substituents. This pathway is fundamental for building molecular complexity and synthesizing larger, more elaborate organic structures from a common starting material.

The Sulfonyloxy Group : Aryl sulfonate esters are well-established as excellent leaving groups in nucleophilic substitution reactions. nih.gov The entire 4-bromophenylsulfonyloxy group can be displaced by various nucleophiles, providing a route to introduce new functional groups onto the benzoate (B1203000) ring.

The Butyl Ester : The ester linkage can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This acid can then serve as a connection point for further derivatization, such as the formation of amides, other esters, or acid chlorides. organic-chemistry.org

These reactive sites can be targeted selectively, providing chemists with a robust toolkit for constructing complex molecular frameworks.

Functional GroupType of ReactionPotential Outcome
4-BromophenylSuzuki Cross-CouplingFormation of new C-C bonds; attachment of aryl/alkyl groups. mdpi.com
SulfonyloxyNucleophilic SubstitutionIntroduction of new functional groups (e.g., amines, alkoxides).
Butyl EsterHydrolysisConversion to a carboxylic acid for further derivatization (e.g., amidation). organic-chemistry.org

Utilization in Mechanistic Chemical Biology Research

The compound's structure is well-suited for applications in chemical biology, particularly in the creation of tools to study biological systems at the molecular level.

Molecular probes are essential for visualizing and quantifying biological processes. This compound can serve as a scaffold for such probes. The 4-bromo position is an ideal site for introducing reporter tags, such as fluorescent dyes, biotin, or radiolabels, via cross-coupling reactions. The core sulfonyloxybenzoate structure can be designed to mimic the substrate of a particular enzyme or a ligand for a receptor, allowing the probe to interact specifically with its biological target.

The sulfonate ester moiety is a key feature for designing enzyme inhibitors. It is a known bioisostere of the sulfonamide group, which is present in many pharmaceuticals. tandfonline.comtandfonline.com Research has shown that sulfonate esters can act as potent and selective inhibitors for various enzymes, including tumor necrosis factor-α–converting enzyme (TACE) and estrone (B1671321) sulfatase. tandfonline.comtandfonline.comnih.gov The mechanism often involves the sulfonate ester acting as an electrophile that covalently modifies a nucleophilic amino acid residue (like serine or cysteine) in the enzyme's active site, leading to irreversible inhibition.

Furthermore, studies on isoniazid-linked sulfonate esters have demonstrated their potential as antitubercular agents by targeting the enoyl acyl carrier protein reductase (InhA). mdpi.com By modifying the butyl and bromophenyl portions of this compound, researchers can systematically alter the molecule's size, shape, and electronic properties to optimize its binding affinity and selectivity for a specific enzyme target.

Applications in Polymer Chemistry

In polymer science, the compound is a valuable precursor for creating functional polymers. While not a monomer itself, it can be chemically modified to include a polymerizable group, such as a methacrylate (B99206) or styrenic unit. numberanalytics.com Copolymerization of such a monomer would introduce the bromophenylsulfonyloxybenzoate unit as a pendant side chain on a polymer backbone.

The primary value of such a polymer lies in its capacity for post-polymerization modification. wiley-vch.dersc.org The bromine atom on the side chain serves as a reactive site for introducing a wide range of chemical functionalities after the polymer has been formed. nih.govescholarship.org This approach allows for the creation of a diverse library of polymers with tailored properties from a single precursor polymer. wiley-vch.de For example, different functional groups could be attached to tune the polymer's solubility, thermal properties, or binding capabilities. Bromine-containing monomers are also known to produce polymers with high refractive indices, a property useful in optical materials. specificpolymers.com The copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate is an example of how brominated monomers are integrated into polymer structures. researchgate.net

Exploration in Functional Materials Development

The rigid, aromatic nature of this compound provides a foundation for the development of advanced functional materials like liquid crystals and organic semiconductors.

The design of molecules that form liquid crystal phases often relies on a combination of a rigid core and flexible peripheral chains. researchgate.net The core of this compound is inherently rigid. By replacing the butyl group with a longer alkyl chain (e.g., C8-C12), it is possible to induce mesogenic behavior. Studies on ionic liquid crystals based on guanidinium (B1211019) sulfonates have shown that such structures can form highly ordered smectic A phases. nih.gov The 4-bromo position offers another site for modification, allowing for the extension of the rigid core to further promote liquid crystallinity.

For organic electronics, extending the π-conjugated system of a molecule is a key design strategy. The bromophenyl group is an ideal starting point for achieving this through cross-coupling reactions. By attaching other aromatic or electron-rich/deficient groups at this position, the electronic properties (e.g., HOMO/LUMO levels) of the molecule can be precisely tuned for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Integration into Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound possesses multiple features that can direct its self-assembly in the solid state.

Halogen Bonding : The bromine atom can act as a halogen bond donor, forming directional interactions with electron-rich atoms like oxygen or nitrogen on adjacent molecules. mdpi.comnih.gov This type of interaction is increasingly used to control crystal packing and design complex molecular architectures. mdpi.com

π–π Stacking : The two aromatic rings can interact with those of neighboring molecules through π–π stacking, contributing to the stability of the crystal lattice. researchgate.net

Hydrogen Bonding : The oxygen atoms of the sulfonate and ester groups are effective hydrogen bond acceptors and can form C–H···O interactions with the aromatic or butyl C-H groups of other molecules. researchgate.netrsc.org

The interplay of these non-covalent forces can guide the molecules to assemble into well-defined one-, two-, or three-dimensional networks, influencing the material's bulk properties. researchgate.net

Potential Application AreaKey Molecular Feature UtilizedRationale for Application
Mechanistic Chemical Biology Sulfonate Ester, 4-BromophenylActs as an electrophilic warhead for enzyme inhibition; serves as an attachment point for reporter tags. nih.govmdpi.com
Polymer Chemistry 4-BromophenylSite for post-polymerization modification to create functional polymers. wiley-vch.deresearchgate.net
Functional Materials Aromatic Core, Alkyl Chain, 4-BromophenylForms the basis for liquid crystals; allows extension of π-conjugation for organic electronics. researchgate.netnih.gov
Supramolecular Chemistry Bromine Atom, Aromatic Rings, Sulfonate OxygensDirects self-assembly through halogen bonding, π–π stacking, and hydrogen bonding. mdpi.comresearchgate.netrsc.org

Future Research Trajectories and Emerging Avenues for Investigation

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The exploration of novel reactivity patterns for Butyl 4-(4-bromophenyl)sulfonyloxybenzoate presents a fertile ground for chemical innovation. Current research on analogous aryl sulfonates has predominantly focused on their utility as leaving groups in cross-coupling reactions, leveraging the cleavage of the carbon-oxygen bond. acs.orgresearchgate.net However, future investigations could pivot towards the less explored cleavage of the sulfur-oxygen bond, a transformation that remains relatively rare for this class of compounds. acs.orgacs.org Transition-metal catalysis, particularly with nickel and palladium complexes, has shown promise in mediating such S-O bond cleavage, opening pathways to novel molecular architectures. acs.orgacs.org

Furthermore, the inherent functionalities of this compound—the bromoaryl group, the sulfonate ester, and the benzoate (B1203000) moiety—offer multiple sites for unprecedented transformations. For instance, the development of methodologies for the selective functionalization of the bromophenyl ring, without disturbing the sulfonate ester linkage, could lead to the synthesis of complex poly-functionalized aromatic compounds. nih.govnih.gov The potential for this compound to act as a precursor to sulfonyl radical intermediates under mild, light-induced conditions also warrants investigation, which could enable novel sulfonylation reactions of vinylarenes. researchgate.net

Reactivity PatternPotential TransformationCatalyst/Reagent
S-O Bond CleavageDesulfitative C–O couplingTransition metals (e.g., Nickel, Palladium)
C-Br Bond FunctionalizationCross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)Palladium catalysts
Sulfonyl Radical GenerationSulfonylation of vinylarenesPhotochemical methods

Integration into High-Throughput Synthesis and Automated Chemical Discovery Platforms

The integration of this compound into high-throughput synthesis and automated chemical discovery platforms is a logical next step in harnessing its synthetic potential. The structural motifs present in this molecule are common in pharmaceuticals and functional materials, making it an attractive building block for combinatorial library synthesis. acs.orgbldpharm.com Automated platforms could be employed to rapidly explore a wide range of reaction conditions and coupling partners, accelerating the discovery of new bioactive compounds and materials with desired properties.

The development of robust and reliable protocols for the use of this compound in automated systems would be crucial. This includes ensuring its compatibility with common solvents, reagents, and purification techniques used in high-throughput workflows. The data generated from these automated experiments could be used to build predictive models for reaction outcomes, further enhancing the efficiency of chemical discovery.

Development of Advanced Functionalization Strategies for Diverse Applications

Advanced functionalization strategies for this compound are key to unlocking its full potential across various scientific disciplines. The bromine atom on the phenyl ring serves as a versatile handle for a multitude of transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. mdpi.com These reactions allow for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's electronic and steric properties for specific applications.

Furthermore, the sulfonate ester group itself can be a target for functionalization. While typically viewed as a leaving group, recent studies have shown that the sulfonyl moiety can be retained and incorporated into the final product, leading to compounds with interesting biological activities. mdpi.com The development of selective methods to modify the benzoate portion of the molecule, for instance, through hydrolysis and subsequent derivatization of the resulting carboxylic acid, would further expand the accessible chemical space.

Functionalization SiteReaction TypePotential Applications
Bromophenyl groupSuzuki-Miyaura CouplingSynthesis of biaryl compounds for materials science
Bromophenyl groupBuchwald-Hartwig AminationPreparation of novel amine-containing pharmaceutical intermediates
Benzoate esterHydrolysis and AmidationCreation of amide libraries for biological screening

Sustainable and Economically Viable Production Pathways

The development of sustainable and economically viable production pathways for this compound is essential for its widespread adoption in research and industry. Current synthetic methods often rely on traditional approaches that may involve hazardous reagents and generate significant waste. researchgate.net Future research should focus on the principles of green chemistry to devise more environmentally friendly synthetic routes. ajrconline.orgwjpmr.com

Interdisciplinary Research with Emerging Scientific Fields

The unique chemical properties of this compound make it a promising candidate for interdisciplinary research at the interface of chemistry, materials science, and biology. The presence of the sulfonate group, for instance, suggests potential applications in the development of novel biomaterials. Sulfonated molecules have been shown to enhance the properties of biomaterials, influencing cellular responses such as adhesion, proliferation, and differentiation. mdpi.com

In the field of medicinal chemistry, the 4-bromophenylsulfonyl moiety is a known pharmacophore in various bioactive compounds. mdpi.comijcce.ac.ir This suggests that derivatives of this compound could be explored as potential therapeutic agents. The ability to functionalize the molecule at multiple sites opens up opportunities for the design and synthesis of targeted drug candidates. Furthermore, the incorporation of this compound into polymers or other materials could lead to the development of advanced functional materials with applications in electronics, sensing, and catalysis. beilstein-journals.org

Q & A

Basic: What synthetic methodologies are recommended for preparing Butyl 4-(4-bromophenyl)sulfonyloxybenzoate with high purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the sulfonylation of 4-bromophenyl groups followed by esterification. Key steps include:

  • Sulfonylation : Reacting 4-bromophenylsulfonyl chloride with 4-hydroxybenzoic acid under basic conditions (e.g., pyridine) at 0–5°C to form the sulfonate intermediate .
  • Esterification : Using butanol in the presence of a coupling agent (e.g., DCC/DMAP) to esterify the carboxylic acid group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted reagents .
    Critical Considerations :
  • Monitor reaction progress using TLC or HPLC to avoid over-sulfonylation.
  • Control temperature during esterification to prevent side reactions like transesterification.

Advanced: How can X-ray crystallography and SHELX software resolve ambiguities in the compound’s molecular packing and hydrogen-bonding networks?

Methodological Answer:

  • Crystallographic Data Collection : Grow single crystals via slow evaporation (e.g., in ethanol/water). Collect diffraction data using a synchrotron or in-house X-ray source (Cu-Kα radiation, λ = 1.5418 Å) .
  • SHELX Refinement : Use SHELXL for structure solution via direct methods. Refine atomic positions, thermal parameters, and occupancy factors iteratively. Validate hydrogen bonds (e.g., C–H···O, π-π stacking) using Mercury software .
    Case Study : For analogous sulfonyloxybenzoates, SHELX refinement revealed intermolecular hydrogen bonds (2.8–3.2 Å) stabilizing the crystal lattice, critical for understanding solubility and stability .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor for decomposition via periodic NMR analysis .

Advanced: How can researchers address contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity) of this compound?

Methodological Answer:

  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) using validated cell lines (e.g., HEK-293 for cytotoxicity) and enzyme sources (e.g., recombinant kinases) .
  • Data Normalization : Normalize activity data to cell viability (MTT assay) and enzyme kinetics (Michaelis-Menten plots). Compare IC50 values across studies using standardized units .
  • Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) to identify binding site variations that may explain divergent activities .

Basic: Which spectroscopic techniques are optimal for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR : 1H/13C NMR (CDCl3 or DMSO-d6) identifies sulfonyloxy and butyl ester groups. Key signals: δ 7.8–8.2 ppm (aromatic protons), δ 4.3 ppm (ester –OCH2–) .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight ([M+H]+ expected ~435–440 Da). Monitor for fragmentation peaks (e.g., loss of butoxy group) .
  • FT-IR : Peaks at 1730 cm−1 (ester C=O), 1370/1170 cm−1 (sulfonyl S=O) validate functional groups .

Advanced: How does the compound’s thermal stability influence its application in high-temperature material science studies?

Methodological Answer:

  • Thermal Analysis : Use Differential Scanning Calorimetry (DSC) at 10°C/min under N2. For analogous sulfonyloxybenzoates, melting points range 150–160°C, with decomposition above 250°C .
  • Stability Testing : Perform thermogravimetric analysis (TGA) to assess weight loss under isothermal conditions (e.g., 200°C for 1 hr). Correlate with XRD to detect phase changes .
    Design Implications : High thermal stability supports use in polymer composites, but decomposition products (e.g., SO2) require scrubbing in closed systems .

Advanced: What computational strategies can predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for sulfonate group substitution. Compare activation energies for SN1 vs. SN2 pathways .
  • Solvent Effects : Simulate reaction in polar aprotic solvents (e.g., DMF) using COSMO-RS to predict rate acceleration. Validate with experimental kinetic studies .

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